2-丁氧基-4-氟-1-硝基苯

描述

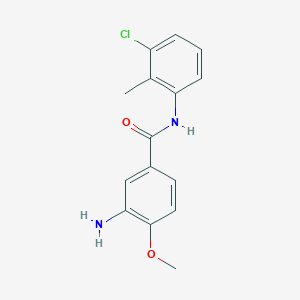

The compound 2-Butoxy-4-fluoro-1-nitrobenzene is a nitro aromatic ether, which is a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two aryl or alkyl groups) and a nitro functional group (a nitrogen atom bonded to two oxygen atoms). These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of nitro aromatic ethers, such as 2-Butoxy-4-fluoro-1-nitrobenzene, can be achieved through the reaction of nitrophenols with alkyl halides in the presence of a base and a catalyst. A related compound, 1-butoxy-4-nitrobenzene, was successfully synthesized from 4-nitrophenol and n-butyl bromide using aqueous potassium carbonate and a multi-site phase-transfer catalyst under ultrasonic conditions, which enhanced the reaction rate . Although the exact synthesis of 2-Butoxy-4-fluoro-1-nitrobenzene is not detailed in the provided papers, similar methods could potentially be applied with appropriate substitutions for the fluoro group.

Molecular Structure Analysis

The molecular structure of related nitro aromatic ethers has been determined using X-ray crystallography. For instance, the crystal structure of 2-(2',6'-dinitrophenoxy)-t-butylbenzene, a compound with a similar nitro and ether functional groups, was elucidated, revealing the influence of steric effects on the molecule's conformation . This suggests that the molecular structure of 2-Butoxy-4-fluoro-1-nitrobenzene would also be influenced by the steric hindrance of the substituents around the benzene ring.

Chemical Reactions Analysis

Nitro aromatic ethers typically undergo reactions characteristic of nitro compounds and ethers. These may include nucleophilic substitution reactions, where the nitro group can be reduced to an amine, or the ether linkage can be cleaved under acidic conditions. The specific chemical reactions of 2-Butoxy-4-fluoro-1-nitrobenzene are not described in the provided papers, but it is likely that it would behave similarly to other compounds in its class.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro aromatic ethers depend on the nature of the substituents attached to the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound with both fluoro and nitro substituents, was synthesized and characterized by various spectroscopic techniques, including NMR, MS, and FT-IR . These techniques can provide valuable information about the electronic environment of the atoms within the molecule, which in turn affects the compound's physical properties such as melting point, boiling point, and solubility. The exact properties of 2-Butoxy-4-fluoro-1-nitrobenzene would need to be determined experimentally, but they would likely be influenced by the butoxy and fluoro groups' presence on the benzene ring.

科学研究应用

超声波辅助制备

涉及类似化合物 1-丁氧基-4-硝基苯的研究已成功使用碳酸钾水溶液并由新型多位相转移催化剂催化。该工艺通过超声波辐照得到增强,提供了一种通过超声波辅助液-液多位相转移催化条件合成硝基芳基醚的方法 (Harikumar & Rajendran,2014)。

合成与表征

类似化合物 1-氟-2,5-二甲氧基-4-硝基苯的合成是通过使市售 2-氟-1,4-二甲氧基苯与硝酸反应来实现的。其结构通过 X 射线晶体学得到证实,并通过各种光谱方法表征 (Sweeney、McArdle 和 Aldabbagh,2018)。

电化学还原研究

对特定离子液体中硝基苯和 4-硝基苯酚的电化学还原的研究表明,硝基苯通过一个电子可逆还原,并通过两个电子在化学不可逆步骤中进一步还原。这项研究提供了对类似硝基芳香族化合物还原机制的见解 (Silvester 等,2006)。

氧化研究

硝基苯在 H5PV2Mo10O40 多氧金属酸盐催化的反应中被区域选择性地氧化为 2-硝基苯酚。这项研究证明了多氧金属酸盐在硝基苯衍生物选择性氧化中的潜力 (Khenkin、Weiner 和 Neumann,2005)。

离解电子附着研究

对硝基苯衍生物(包括氟硝基苯)的研究通过电子传输光谱和其他方法研究了它们的反应性,阐明了这些化合物的电子附着特性 (Asfandiarov 等,2007)。

安全和危害

属性

IUPAC Name |

2-butoxy-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYFOBLEIPMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611895 | |

| Record name | 2-Butoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28987-47-5 | |

| Record name | 2-Butoxy-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)